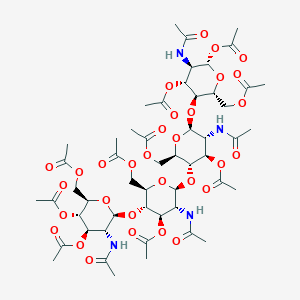

Chitotetraosetetradecaacetat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Chitotetraose Tetradecaacetate involves several key steps starting from chitin. Initially, chitin undergoes acetolysis to yield Chitotetraose Tetradecaacetate, which is then subjected to further chemical modifications to produce various derivatives for different applications. For instance, Inaba et al. (1984) described the synthesis of 4-Methylcoumarin-7-yloxy Tetra-N-acetyl-β-chitotetraoside, a derivative for the fluorometric assay of lysozyme, highlighting the compound's utility in biochemical assays (Inaba, Toyoaki et al., 1984).

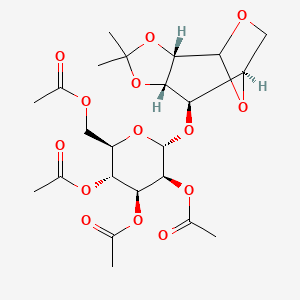

Molecular Structure Analysis

The molecular structure of Chitotetraose Tetradecaacetate is crucial for its interaction with biological molecules. The structure of chitinase A from Serratia marcescens, solved by Perrakis et al. (1994), provides insights into the enzyme's interaction with Chitotetraose derivatives. The crystal structure revealed the positioning of active-site and catalytic residues, offering a foundation for understanding how Chitotetraose Tetradecaacetate and its derivatives interact with chitinases at the molecular level (Perrakis, A. et al., 1994).

Chemical Reactions and Properties

Chitotetraose Tetradecaacetate undergoes various chemical reactions, including enzymatic glycosidation and hydrolysis, to produce biologically active derivatives. Ochiai et al. (2004) demonstrated the enzymatic synthesis of alternatingly 6-O-carboxymethylated Chitotetraose, showcasing the chemical versatility and potential for producing specific, functionalized chitooligosaccharides (Ochiai, Hirofumi et al., 2004).

Physical Properties Analysis

The physical properties of Chitotetraose Tetradecaacetate, such as solubility, melting point, and crystallinity, are influenced by its molecular structure and degree of acetylation. These properties are essential for its application in various fields, including material science and bioengineering. However, specific studies focusing on the physical properties of Chitotetraose Tetradecaacetate were not found in the provided search results, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of Chitotetraose Tetradecaacetate, including its reactivity, stability, and interaction with other molecules, are foundational to its use in chemical and biological assays. The synthesis of derivatives like 4-Methylcoumarin-7-yloxy Tetra-N-acetyl-β-chitotetraoside demonstrates the compound's utility in enhancing the sensitivity and specificity of biochemical assays, such as the fluorometric assay of lysozyme described by Inaba et al. (1984) (Inaba, Toyoaki et al., 1984).

Wissenschaftliche Forschungsanwendungen

Aktivierung endosymbiontischer Signalwege

Chitotetraosetetradecaacetat wurde als Aktivator des pilz-abhängigen endosymbiontischen Signalwegs in aktinorhizalen Pflanzenarten gefunden {svg_1}. Diese Entdeckung ist bedeutsam, da mutualistische Pflanze-Mikroorganismus-Assoziationen in natürlichen Ökosystemen weit verbreitet sind und im Laufe der evolutionären Geschichte terrestrischer Pflanzen einen großen Beitrag geleistet haben {svg_2}.

Rolle in der Wurz endosymbiose

Die Verbindung spielt eine Rolle in der Wurz endosymbiose, die aus der intrazellulären Besiedlung von Wirtsgeweben durch entweder arbuskuläre Mykorrhiza-Pilze (AM) oder stickstofffixierende Bakterien resultiert. Diese Mikroorganismen liefern dem Wirt wichtige Nährstoffe im Austausch für energiereiche Photosynthate {svg_3}.

Induktion von Ca2+ -Spike-Antworten

Experimente haben gezeigt, dass pilzliche GSEs anhaltende Spike-Antworten sowohl in C. glauca als auch in D. trinervis-Atrichoblasten auslösen {svg_4}. Dies deutet darauf hin, dass this compound eine Rolle in zellulären Signalprozessen spielen könnte.

Synthese neuartiger synthetischer Substrate

this compound kann aus Chitin in reiner Form nach einem neuartigen Verfahren synthetisiert werden {svg_5}. Nach der Acetolyse von Chitin wird this compound durch Säulenchromatographie an Sephadex LH-20 isoliert {svg_6}.

Fluorimetrische Analyse von Lysozym

Die Verbindung wurde in einem fluorimetrischen Test für Lysozym eingesetzt {svg_7}. Die hohe Empfindlichkeit der fluorimetrischen Bestimmung von 7-Hydroxy-4-methylcumarin ermöglichte die Bestimmung der Lysozymkonzentration im Mikrogramm-Bereich unter Verwendung dieses Substrats {svg_8}.

Direkter Test in biologischen Materialien

Im Gegensatz zum Test unter Verwendung von Micrococcus lysodeikticus-Zellpulver könnte der Lysozym-Test mit diesem synthetischen Substrat (this compound) direkt in biologischen Materialien durchgeführt werden {svg_9}.

Wirkmechanismus

Target of Action

Chitotetraose Tetradecaacetate primarily targets the Conserved Symbiosis Signaling Pathway (CSSP) in the roots of actinorhizal host plants . This pathway is crucial for the symbiotic relationship between plants and microorganisms, including arbuscular mycorrhizal (AM) fungi and nitrogen-fixing bacteria .

Mode of Action

The compound mimics the exudates of AM fungi, thereby activating the CSSP in the epidermal root cells targeted by these fungi . This activation is more efficient than that elicited by AM fungal lipo-chitooligosaccharides .

Biochemical Pathways

The activation of the CSSP by Chitotetraose Tetradecaacetate affects the symbiotic signaling responses to AM fungi in the roots of actinorhizal host plants . This activation likely plays a role during the initial stages of the AM association .

Pharmacokinetics

Their oral bioavailability is relatively low .

Result of Action

The activation of the CSSP by Chitotetraose Tetradecaacetate facilitates the symbiotic relationship between actinorhizal host plants and microorganisms, contributing to the plants’ nutrient uptake . This could potentially enhance the plants’ growth and health.

Action Environment

It is known that the compound should be stored in a dry and well-ventilated place at a temperature of 2-8°c , suggesting that its stability and efficacy may be affected by factors such as humidity and temperature.

Biochemische Analyse

Biochemical Properties

Chitotetraose Tetradecaacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, a new chitosanase (CscA) from Kitasatospora setae KM-6054 was found to have the highest sequence identity (87.7%) with the chitosanase from Amycolatopsis sp. CsO-2 . This interaction is crucial for the efficient preparation of chitosan oligosaccharides .

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Chitotetraose Tetradecaacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with the chitosanase enzyme, influencing its activity .

Temporal Effects in Laboratory Settings

It is known that it can efficiently degrade chitosan to chitosan oligosaccharides in a relatively short period of time .

Dosage Effects in Animal Models

It is known that it has a high yield of chitosan oligosaccharides with high degree of polymerization such as chitotetraose and chitopentaose .

Metabolic Pathways

It is known that it interacts with enzymes such as chitosanase .

Transport and Distribution

It is known that it can efficiently degrade chitosan to chitosan oligosaccharides .

Subcellular Localization

It is known that it interacts with the chitosanase enzyme, influencing its activity .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N4O31/c1-19(57)53-37-46(77-29(11)67)42(34(16-72-24(6)62)81-49(37)80-32(14)70)85-51-39(55-21(3)59)48(79-31(13)69)44(36(83-51)18-74-26(8)64)87-52-40(56-22(4)60)47(78-30(12)68)43(35(84-52)17-73-25(7)63)86-50-38(54-20(2)58)45(76-28(10)66)41(75-27(9)65)33(82-50)15-71-23(5)61/h33-52H,15-18H2,1-14H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGWXILTVZPHON-KEMNZMDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74N4O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1251.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117399-51-6 | |

| Record name | β-D-Glucopyranose, O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-, 1,3,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117399-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What is the significance of Chitotetraose Tetradecaacetate in the synthesis of the novel lysozyme substrate?

A1: Chitotetraose Tetradecaacetate (4) serves as a crucial starting material in synthesizing 4-Methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside (10), a novel fluorogenic substrate for lysozyme activity assays []. The synthesis involves isolating Chitotetraose Tetradecaacetate (4) from chitin using Sephadex LH-20 column chromatography after acetolysis. This isolation is essential as it provides the backbone structure for the subsequent chemical modifications leading to the final product.

Q2: How is Chitotetraose Tetradecaacetate obtained and purified from chitin?

A2: The research describes a process where chitin undergoes acetolysis, breaking it down into smaller units. Following acetolysis, the desired product, Chitotetraose Tetradecaacetate (4), is separated and purified from the mixture using Sephadex LH-20 column chromatography []. This technique effectively isolates the target compound based on its size and affinity to the column material.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1140695.png)

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)